AY 9944

Vue d'ensemble

Description

AY 9944 est un inhibiteur spécifique de la biosynthèse du cholestérol. Il inhibe principalement l'enzyme 7-déhydrocholestérol Δ7-réductase (DHCR7), qui joue un rôle crucial dans la conversion du 7-déhydrocholestérol en cholestérol . Cette inhibition entraîne l'accumulation de 7-déhydrocholestérol et une réduction des niveaux de cholestérol . This compound est également connu pour inhiber l'isomérase du stérol Δ7-Δ8 à des doses élevées, provoquant l'accumulation de cholest-8-ène-3β-ol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

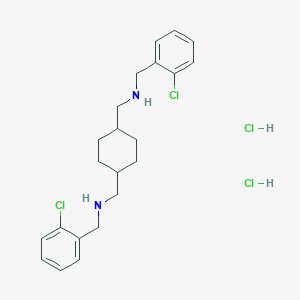

AY 9944 peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de la 2-chlorobenzylamine avec la cyclohexanone pour former un intermédiaire, qui est ensuite soumis à une nouvelle réaction avec une autre molécule de 2-chlorobenzylamine . Le produit final est obtenu après purification et cristallisation .

Méthodes de production industrielle

La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final . Le processus comprend des mesures de contrôle qualité rigoureuses pour maintenir la cohérence et les normes de sécurité .

Analyse Des Réactions Chimiques

Types de réactions

AY 9944 subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant ses atomes de chlore.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et d'autres nucléophiles sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés de this compound .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier la biosynthèse du cholestérol et le rôle de DHCR7.

Biologie : This compound est utilisé pour étudier les effets de la carence en cholestérol sur les processus cellulaires.

Industrie : This compound est utilisé dans le développement de médicaments hypolipidémiants et d'autres agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme 7-déhydrocholestérol Δ7-réductase (DHCR7) avec une IC50 de 13 nM . Cette inhibition empêche la conversion du 7-déhydrocholestérol en cholestérol, conduisant à l'accumulation de 7-déhydrocholestérol et à une réduction des niveaux de cholestérol . À des doses élevées, this compound inhibe également l'isomérase du stérol Δ7-Δ8, provoquant l'accumulation de cholest-8-ène-3β-ol . L'inhibition de DHCR7 perturbe la biosynthèse du cholestérol et affecte divers processus cellulaires qui dépendent du cholestérol .

Applications De Recherche Scientifique

Inhibition of Cholesterol Biosynthesis

AY 9944 is primarily recognized for its role as an inhibitor of cholesterol biosynthesis. Research indicates that it effectively reduces cholesterol levels across various tissues while causing an accumulation of 7-dehydrocholesterol. Studies have shown that long-term administration of this compound leads to significant alterations in sterol metabolism, particularly in the liver and brain .

Table 1: Impact of this compound on Cholesterol Levels

| Tissue | Effect on Cholesterol | Accumulation of 7-Dehydrocholesterol |

|---|---|---|

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adrenals | Decreased | Not specified |

| Lungs | Decreased | Marked accumulation |

| Brain | Decreased | Increased |

Neurobiological Research

This compound has been utilized in neurobiological studies to model atypical absence epilepsy (AAE). In animal models, administration of this compound has been linked to behavioral deficits and altered social interactions, providing insights into the neurodevelopmental impacts associated with AAE. Mice treated with this compound exhibited spontaneous recurrent seizures and significant changes in social behavior, which are critical for understanding conditions like Lennox-Gastaut syndrome .

Table 2: Behavioral Outcomes in this compound Mouse Model

| Behavior Type | This compound Treated Mice | Control Group |

|---|---|---|

| Sociability | Reduced | Normal |

| Social Interaction | Impaired | Normal |

| Fear Learning | Reduced | Normal |

| Aggression | Increased | Normal |

Teratogenic Effects and Developmental Studies

This compound has been shown to exhibit teratogenic effects in vivo, making it a valuable tool for studying developmental biology and teratology. Its ability to inhibit cholesterol synthesis can lead to malformations during embryonic development, which is critical for understanding congenital disorders associated with disrupted cholesterol metabolism .

Applications in Plant Biology

Beyond animal studies, this compound has been investigated for its effects on sterol biosynthesis in plants and microorganisms. The compound's ability to inhibit sterol biosynthesis pathways has implications for agricultural biotechnology and the development of antifungal agents by disrupting membrane integrity in fungi .

Clinical Implications

The inhibition of cholesterol synthesis by this compound has potential clinical implications for treating hypercholesterolemia and related cardiovascular diseases. By understanding its mechanism and effects on sterol metabolism, researchers can explore therapeutic avenues that target similar metabolic pathways .

Mécanisme D'action

AY 9944 exerts its effects by inhibiting the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7) with an IC50 of 13 nM . This inhibition prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to the accumulation of 7-dehydrocholesterol and a reduction in cholesterol levels . At high doses, this compound also inhibits sterol Δ7-Δ8 isomerase, causing the accumulation of cholest-8-en-3β-ol . The inhibition of DHCR7 disrupts cholesterol biosynthesis and affects various cellular processes that depend on cholesterol .

Comparaison Avec Des Composés Similaires

AY 9944 est unique dans son inhibition spécifique de DHCR7. Des composés similaires comprennent :

Triparanol : Un autre inhibiteur de la biosynthèse du cholestérol qui cible différentes enzymes de la voie.

BM15766 : Un puissant inhibiteur de la Δ7-stérol réductase avec une inhibition plus élevée que this compound.

U18666A : Un composé qui inhibe la synthèse du cholestérol, mais par différents mécanismes.

This compound se distingue par sa haute spécificité et sa puissance dans l'inhibition de DHCR7, ce qui en fait un outil précieux dans la recherche et le développement thérapeutique .

Activité Biologique

AY 9944, a synthetic compound known primarily as an inhibitor of cholesterol biosynthesis, has garnered attention in various fields of biological research. Its effects on cholesterol metabolism, neurobiology, and potential therapeutic applications have been extensively studied. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7) , which plays a crucial role in cholesterol synthesis. By inhibiting this enzyme, this compound leads to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol (7-DHC) in various tissues. This alteration in sterol metabolism can have significant implications for cellular function and signaling pathways.

Key Mechanisms

- Inhibition of Cholesterol Biosynthesis : this compound blocks the conversion of 7-DHC to cholesterol, leading to altered lipid profiles in cells.

- Impact on Hedgehog Signaling : this compound has been identified as an inhibitor of Hedgehog (Hh) signaling pathways, which are critical for various developmental processes and tumorigenesis .

Cholesterol Metabolism

Research indicates that long-term administration of this compound significantly affects cholesterol levels across different tissues. A study involving rats demonstrated that after feeding this compound for six and twelve months, there was a marked decrease in cholesterol levels in the serum and adrenal glands, while 7-DHC accumulated particularly in the lungs .

| Tissue | Cholesterol Level Change | 7-DHC Level Change |

|---|---|---|

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adrenals | Decreased | Stable |

| Lungs | Decreased | Significantly Increased |

| Brain | Decreased | Increased |

Neurobiological Effects

This compound has been utilized in mouse models to study its effects on behavior and neurobiology. In one study, AY-treated mice exhibited significant social deficits compared to control groups. The research assessed sociability, social novelty preference, and interaction with juvenile conspecifics .

- Behavioral Outcomes : Environmental enrichment improved behavioral outcomes in AY-treated mice, suggesting that external factors can mitigate some adverse effects associated with this compound treatment .

Antiviral Properties

Recent studies have indicated potential antiviral effects of this compound. It has been suggested that the compound may serve as an antiviral agent by modulating cholesterol biosynthesis pathways that are critical for viral replication .

Case Study: Impact on Epilepsy

In a retrospective study assessing the ketogenic diet's efficacy for treating refractory epilepsy, this compound was noted for its anticonvulsant properties. The study highlighted that this compound could enhance seizure thresholds when combined with dietary interventions .

- Clinical Findings : Among patients who underwent treatment with the ketogenic diet alongside this compound:

- 58% remained on the diet after 18 months.

- One patient achieved complete seizure freedom.

- Another patient reported a 75-99% reduction in seizures.

Teratogenic Effects

Research has also explored the teratogenic effects of this compound during embryonic development. Studies have shown that exposure to this compound can lead to developmental abnormalities due to its impact on cholesterol biosynthesis during critical periods of development .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVIEWRSGDDWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957874, DTXSID50924843 | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-93-8, 1245-84-7 | |

| Record name | AY-9944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AY 9944 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.